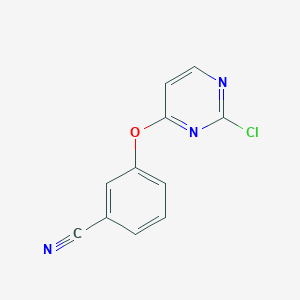

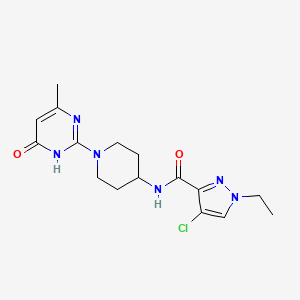

![molecular formula C11H11BrN2OS B2964998 2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(5-bromopyridin-3-yl)methanone CAS No. 1994949-51-7](/img/structure/B2964998.png)

2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(5-bromopyridin-3-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a derivative of azabicycloheptane, which is a type of organic compound known as a heterocyclic compound . Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring .

Synthesis Analysis

While specific synthesis methods for this compound are not available, azabicyclo compounds are often synthesized through methods such as enantioselective construction . This involves the creation of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .Molecular Structure Analysis

The molecular structure of this compound likely involves a bicyclic scaffold, which is a common feature in many organic compounds . The presence of sulfur, nitrogen, and bromine atoms suggests that the compound may have interesting chemical properties due to these heteroatoms.Wissenschaftliche Forschungsanwendungen

Stereoselective Synthesis and Drug Design

The compound is part of a broader category of bicyclic β-lactams and their derivatives, which are pivotal in stereoselective synthesis processes. For instance, bicyclic tetrahydrofuran-fused β-lactams have been synthesized and converted into methyl cis-3-aminotetrahydrofuran-2-carboxylates, showcasing a method for producing compounds that are significant in the field of drug design. This methodology offers a convenient alternative for the preparation of cis-2-oxa-6-azabicyclo[3.2.0]heptan-7-ones, highlighting the compound's utility in generating more promising compounds within drug development contexts (Mollet, D’hooghe, & Kimpe, 2012).

Nucleophilic Displacement and Chemical Diversity

Nucleophilic displacements of anti-bromo substituents in 2-azabicyclo[2.1.1]hexanes (methanopyrrolidines) generate diverse functionalized compounds. Such chemical transformations emphasize the compound's role in enriching chemical diversity, especially relevant in synthetic organic chemistry and drug discovery, by introducing various functional groups such as bromo, fluoro, acetoxy, hydroxy, and others (Krow et al., 2009).

Antibacterial Applications

A notable application is found in the domain of antibiotics, where similar structures serve as β-lactamase inhibitors. These compounds, by inhibiting bacterial enzymes, extend the antibacterial spectrum of β-lactams against resistant strains. For example, CP-45,899 has been identified as an inhibitor that, in conjunction with β-lactams like ampicillin, effectively inhibits the growth of resistant bacterial strains. This illustrates the potential use of related compounds in enhancing the efficacy of existing antibacterial agents and addressing antimicrobial resistance (English et al., 1978).

Eigenschaften

IUPAC Name |

(5-bromopyridin-3-yl)-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN2OS/c12-8-1-7(3-13-4-8)11(15)14-5-10-2-9(14)6-16-10/h1,3-4,9-10H,2,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQNZJTNVANNOHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CN(C1CS2)C(=O)C3=CC(=CN=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

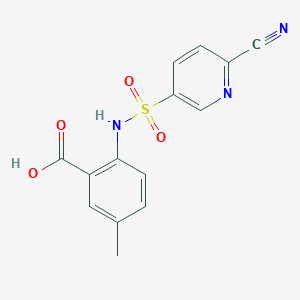

![1-(Chloromethyl)-3-(3,5-dimethylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2964920.png)

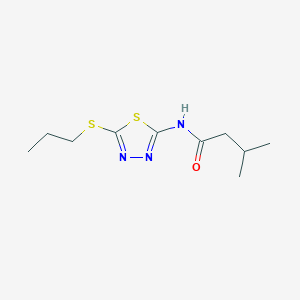

![2-Benzylsulfanyl-1-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]ethanone](/img/structure/B2964921.png)

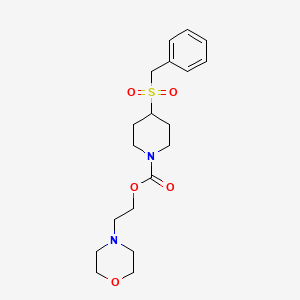

![2-[4-[(6-chloro-2-oxo-3H-indol-1-yl)methyl]anilino]-N-(1-cyanocycloheptyl)acetamide](/img/structure/B2964924.png)

![N-[2-(2-Methoxypyridin-4-yl)ethyl]-N-methylprop-2-enamide](/img/structure/B2964926.png)

![Methyl 2-(ethylthio)-7-methyl-4-oxo-5-pyridin-3-yl-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2964929.png)

![4-(1-(2-(2-methoxyphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)-1-(3-(methylthio)phenyl)pyrrolidin-2-one](/img/structure/B2964931.png)